molecular formula C21H23BrN4O2S B307934 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Katalognummer: B307934
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: AAXPFBXOOMRBCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The starting materials may include brominated aromatic compounds, hexylthiol, and furyl derivatives. The key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Thioether Formation: Reaction of the brominated compound with hexylthiol to form the hexylthio group.

    Cyclization: Formation of the triazino-benzoxazepine ring system through cyclization reactions involving the furyl derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to form a hydrogenated derivative.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: Investigation of its biological activity and potential as a therapeutic agent.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triazino-benzoxazepines: Other compounds in this class with different substituents.

    Brominated Aromatics: Compounds with similar bromine-containing aromatic structures.

    Thioethers: Compounds with similar thioether functional groups.

Uniqueness

10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C21H23BrN4O2S

Molekulargewicht

475.4 g/mol

IUPAC-Name

10-bromo-3-hexylsulfanyl-6-(5-methylfuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C21H23BrN4O2S/c1-3-4-5-6-11-29-21-24-20-18(25-26-21)15-12-14(22)8-9-16(15)23-19(28-20)17-10-7-13(2)27-17/h7-10,12,19,23H,3-6,11H2,1-2H3

InChI-Schlüssel

AAXPFBXOOMRBCO-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1

Kanonische SMILES

CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.